--Lucopyranose,2-zido-2-eoxy-,3,4,6-riacetate1-(2,2,2-richloroethanimidat)

Descripción

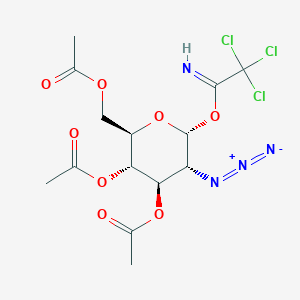

This compound is a highly functionalized carbohydrate derivative with a glucopyranose core modified at multiple positions. Key structural features include:

- 2-Azido-2-deoxy substitution: Introduces a reactive azide group for applications such as "click chemistry" or bioconjugation.

- 3,4,6-Triacetate protection: Acetyl groups enhance solubility in organic solvents and stabilize the sugar during synthetic steps.

- 1-(2,2,2-Trichloroethanimidate): A trichloroacetimidate leaving group, commonly used in glycosylation reactions to activate the anomeric position for nucleophilic substitution .

This compound is primarily employed in synthetic organic chemistry for the stereoselective construction of glycosidic bonds, particularly in oligosaccharide or glycoconjugate synthesis. Its stability under acidic conditions and compatibility with various catalysts (e.g., Lewis acids like BF₃·OEt₂) make it a versatile glycosyl donor.

Propiedades

Fórmula molecular |

C14H17Cl3N4O8 |

|---|---|

Peso molecular |

475.7 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C14H17Cl3N4O8/c1-5(22)25-4-8-10(26-6(2)23)11(27-7(3)24)9(20-21-19)12(28-8)29-13(18)14(15,16)17/h8-12,18H,4H2,1-3H3/t8-,9-,10-,11-,12-/m1/s1 |

Clave InChI |

NXSDPOSAOAWHFZ-LZQZFOIKSA-N |

SMILES isomérico |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C |

SMILES canónico |

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lucopyranose,2-zido-2-eoxy-,3,4,6-riacetate1-(2,2,2-richloroethanimidat) involves multiple steps. The starting material is typically a glucopyranosyl azide, which undergoes acetylation to form the tetra-O-acetyl derivative. This intermediate is then reacted with trichloroacetimidate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Lucopyranose,2-zido-2-eoxy-,3,4,6-riacetate1-(2,2,2-richloroethanimidat) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the azido group to an amine.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Substitution reactions often require nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, carboxylic acids, and substituted acetates. These derivatives have unique properties and applications in different scientific fields.

Aplicaciones Científicas De Investigación

Lucopyranose,2-zido-2-eoxy-,3,4,6-riacetate1-(2,2,2-richloroethanimidat) is extensively used in scientific research, including:

Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycopeptides.

Biology: The compound is used in the study of cellular processes and the development of biochemical assays.

Medicine: It plays a role in the synthesis of antiviral and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Lucopyranose,2-zido-2-eoxy-,3,4,6-riacetate1-(2,2,2-richloroethanimidat) involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical applications, including drug development and molecular imaging.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally related glycosyl donors and azido-functionalized carbohydrates.

Table 1: Key Properties of Glycosyl Donors

Key Observations

Reactivity : The trichloroethanimidate group in the target compound offers faster activation under milder conditions compared to glycosyl bromides, which require aggressive promoters like AgOTf .

Stability : Unlike thioglycosides, which are prone to oxidation, the acetyl-protected azido derivative is stable at room temperature for months when stored anhydrously.

Functional Group Compatibility: The azide group enables orthogonal reactivity (e.g., CuAAC click reactions), a feature absent in non-azidated donors like phenyltrifluoroacetimidates.

Table 2: Azido-Sugar Derivatives

| Compound | Azide Position | Applications | Limitations |

|---|---|---|---|

| Target Compound | C-2 | Glycosylation, bioconjugation | Requires inert atmosphere |

| 2-Azido-2-deoxy-glucose | C-2 | Metabolic labeling | Low solubility in organic solvents |

| 6-Azido-6-deoxy-galactose | C-6 | Glycopolymer synthesis | Limited anomeric reactivity |

Critical Differences

- Synthetic Utility: The target compound’s trichloroethanimidate group provides superior anomeric reactivity compared to unprotected azido-sugars (e.g., 2-azido-2-deoxy-glucose), which lack a leaving group for glycosylation.

- Protection Strategy : The 3,4,6-triacetate protection contrasts with benzyl- or silyl-protected analogs, offering easier deprotection under basic conditions (e.g., NaOMe/MeOH).

Challenges and Limitations

- Sensitivity to Moisture : The trichloroethanimidate group hydrolyzes in humid environments, necessitating anhydrous handling.

- Cost : High purity (>98%) is required for optimal reactivity, increasing production costs compared to thioglycosides.

Actividad Biológica

The compound --Lucopyranose, 2-zido-2-eoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) represents a unique class of modified sugars with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is a derivative of glucopyranose, characterized by the presence of azide and trichloroethanimidate functional groups. The modifications in the sugar backbone can significantly influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that derivatives of modified sugars often exhibit antimicrobial activity. For instance, studies on fluorinated derivatives of 2-deoxy-D-glucose have shown promising results against various pathogens. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Cytotoxic Effects

Cytotoxicity assays are critical for assessing the potential of compounds as therapeutic agents. The compound has been subjected to in vitro cytotoxicity testing. Preliminary results suggest that it may inhibit cell viability in cultured cancer cells, similar to other halogenated sugar derivatives . The half-maximal inhibitory concentration (IC50) values are essential for quantifying this effect. For example, the IC50 for related compounds has been reported in the range of 5-40 mM .

The biological activity of --Lucopyranose derivatives can be attributed to several mechanisms:

- Inhibition of Glycolysis : Similar compounds have been shown to inhibit key enzymes involved in glycolysis, leading to reduced energy production in rapidly dividing cells .

- DNA Interaction : Some derivatives can intercalate into DNA or affect its structure, leading to apoptosis in cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which is a common trait among sugar analogs .

Study on Fluorinated Derivatives

A study conducted on fluorinated derivatives of 2-deoxy-D-glucose demonstrated significant cytotoxic effects against glioblastoma cells. The researchers utilized multiple assays including MTS and clonogenic assays to determine cell viability and proliferation rates. Results indicated that these compounds could effectively reduce tumor cell growth through metabolic inhibition .

| Compound | IC50 (mM) | Cell Line | Mechanism |

|---|---|---|---|

| 2-Deoxy-2-fluoro-D-glucose | 10 | Glioblastoma | Glycolysis inhibition |

| 2-Deoxy-2-bromo-D-glucose | 20 | Breast Cancer | Apoptosis induction |

| --Lucopyranose derivative | TBD | Various | Enzyme inhibition |

Toxicological Assessments

In addition to cytotoxicity, the compound has been evaluated for its toxicological profile. Studies involving Drosophila melanogaster have shown that certain sugar derivatives exhibit low toxicity levels, making them suitable candidates for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.